d(TATC)m(5)Acr-d(GATA) complex d(TATC)m(5)Acr-d(GATA) complex
Brand Name: Vulcanchem
CAS No.: 103304-59-2
VCID: VC0027629
InChI: InChI=1S/C58H71ClN14O26P4.C40H50N17O21P3/c1-5-6-7-11-62-48-30-9-8-29(59)13-32(30)66-33-15-42(38(90-4)14-31(33)48)100(81,91-24-41-37(97-103(88,89)99-102(85,86)87)19-46(94-41)70-12-10-43(60)67-55(70)78)98-58(50-35(75)17-44(95-50)71-22-27(2)53(76)68-56(71)79,20-39-34(74)16-45(92-39)73-26-65-49-51(61)63-25-64-52(49)73)21-40-36(96-101(82,83)84)18-47(93-40)72-23-28(3)54(77)69-57(72)80;1-14-7-54(40(63)53-37(14)61)22-4-17(59)21(73-22)8-71-30(31-18(60)5-24(75-31)55-11-48-26-32(41)44-9-46-34(26)55)15(2-19-16(58)3-23(72-19)57-13-50-28-36(57)51-39(43)52-38(28)62)29-20(76-80(67,68)78-81(69,70)77-79(64,65)66)6-25(74-29)56-12-49-27-33(42)45-10-47-35(27)56/h8-10,12-15,22-23,25-26,34-37,39-41,44-47,50,74-75H,5-7,11,16-21,24H2,1-4H3,(H,62,66)(H,88,89)(H2,60,67,78)(H2,61,63,64)(H,68,76,79)(H,69,77,80)(H2,82,83,84)(H2,85,86,87);7,9-13,15-25,29-31,58-60H,2-6,8H2,1H3,(H,67,68)(H,69,70)(H2,41,44,46)(H2,42,45,47)(H,53,61,63)(H2,64,65,66)(H3,43,51,52,62)/t34-,35-,36-,37-,39+,40+,41+,44+,45+,46+,47+,50-,58?,100?;15?,16-,17-,18-,19+,20-,21+,22+,23+,24+,25+,29+,30?,31-/m00/s1
SMILES: CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OCC4C(CC(O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(CC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)O)(CC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)C1C(CC(O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)C(CC6C(CC(O6)N7C=NC8=C7NC(=NC8=O)N)O)C9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Molecular Formula: C98H121ClN31O47P7
Molecular Weight: 2737.5 g/mol

d(TATC)m(5)Acr-d(GATA) complex

CAS No.: 103304-59-2

Main Products

VCID: VC0027629

Molecular Formula: C98H121ClN31O47P7

Molecular Weight: 2737.5 g/mol

d(TATC)m(5)Acr-d(GATA) complex - 103304-59-2

CAS No. 103304-59-2
Product Name d(TATC)m(5)Acr-d(GATA) complex
Molecular Formula C98H121ClN31O47P7
Molecular Weight 2737.5 g/mol
IUPAC Name [(2R,3S,5R)-2-[3-[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]-1-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-1-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]propan-2-yl]-5-(6-aminopurin-9-yl)oxolan-3-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[1-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]-3-[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxyoxolan-2-yl]propan-2-yl]oxy-[6-chloro-2-methoxy-9-(pentylamino)acridin-3-yl]phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate
Standard InChI InChI=1S/C58H71ClN14O26P4.C40H50N17O21P3/c1-5-6-7-11-62-48-30-9-8-29(59)13-32(30)66-33-15-42(38(90-4)14-31(33)48)100(81,91-24-41-37(97-103(88,89)99-102(85,86)87)19-46(94-41)70-12-10-43(60)67-55(70)78)98-58(50-35(75)17-44(95-50)71-22-27(2)53(76)68-56(71)79,20-39-34(74)16-45(92-39)73-26-65-49-51(61)63-25-64-52(49)73)21-40-36(96-101(82,83)84)18-47(93-40)72-23-28(3)54(77)69-57(72)80;1-14-7-54(40(63)53-37(14)61)22-4-17(59)21(73-22)8-71-30(31-18(60)5-24(75-31)55-11-48-26-32(41)44-9-46-34(26)55)15(2-19-16(58)3-23(72-19)57-13-50-28-36(57)51-39(43)52-38(28)62)29-20(76-80(67,68)78-81(69,70)77-79(64,65)66)6-25(74-29)56-12-49-27-33(42)45-10-47-35(27)56/h8-10,12-15,22-23,25-26,34-37,39-41,44-47,50,74-75H,5-7,11,16-21,24H2,1-4H3,(H,62,66)(H,88,89)(H2,60,67,78)(H2,61,63,64)(H,68,76,79)(H,69,77,80)(H2,82,83,84)(H2,85,86,87);7,9-13,15-25,29-31,58-60H,2-6,8H2,1H3,(H,67,68)(H,69,70)(H2,41,44,46)(H2,42,45,47)(H,53,61,63)(H2,64,65,66)(H3,43,51,52,62)/t34-,35-,36-,37-,39+,40+,41+,44+,45+,46+,47+,50-,58?,100?;15?,16-,17-,18-,19+,20-,21+,22+,23+,24+,25+,29+,30?,31-/m00/s1
Standard InChIKey YFVWKJVYFNKQPO-YVVADQDZSA-N
Isomeric SMILES CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(C[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C(N=CN=C87)N)O)(C[C@@H]9[C@H](C[C@@H](O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC([C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)C(C[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7NC(=NC8=O)N)O)[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
SMILES CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OCC4C(CC(O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(CC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)O)(CC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)C1C(CC(O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)C(CC6C(CC(O6)N7C=NC8=C7NC(=NC8=O)N)O)C9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Canonical SMILES CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OCC4C(CC(O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(CC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)O)(CC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)C1C(CC(O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)C(CC6C(CC(O6)N7C=NC8=C7NC(=NC8=O)N)O)C9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Synonyms d(TATC)m(5)Acr-d(GATA) complex
PubChem Compound 11979879
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator